2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid is an organic compound that features a benzyloxy group attached to a pyrazole ring, which is further connected to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the benzyloxy group: The pyrazole intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyloxy group.
Attachment of the methylpropanoic acid moiety: Finally, the benzyloxy-pyrazole intermediate is reacted with a suitable alkylating agent to introduce the methylpropanoic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrazole ring can be reduced under specific conditions to form a pyrazoline derivative.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Pyrazoline derivative.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the pyrazole ring can interact with other molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methoxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-(Ethoxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(4-(Phenoxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)-2-methylpropanoic acid imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-methyl-2-(4-phenylmethoxypyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,13(17)18)16-9-12(8-15-16)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAMPHNLPQGVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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